Ophiopogonanone B: Chemical Architecture and Pharmacological Profiling
Ophiopogonanone B: Chemical Architecture and Pharmacological Profiling
Executive Summary
Ophiopogonanone B is a bioactive homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus (Radix Ophiopogonis).[1] Distinct from its methylated analog (Methylophiopogonanone B) and the steroidal saponin (Ophiopogonin B), this compound exhibits a specific pharmacological profile characterized by cytotoxicity against non-small cell lung cancer (NSCLC) and antitussive activity via TRPA1 modulation .
This technical guide provides a rigorous analysis of Ophiopogonanone B, synthesizing its chemical properties, isolation protocols, and mechanistic actions. It is designed to serve as a reference for drug development professionals seeking to differentiate this molecule from related constituents in O. japonicus.
Chemical Identity & Structural Architecture[2]
Ophiopogonanone B belongs to the homoisoflavonoid class (specifically the 3-benzylchroman-4-one subclass), a rare group of flavonoids featuring a 16-carbon skeleton where the B-ring is connected to the C-ring via an additional methylene (-CH₂-) bridge.
Physicochemical Profile
| Property | Specification |
| Common Name | Ophiopogonanone B |
| CAS Registry Number | 1316759-83-7 (Note: Distinct from Methylophiopogonanone B, CAS 74805-91-7) |
| IUPAC Name | 3-(4-hydroxybenzyl)-5,7-dihydroxy-6-methylchroman-4-one |
| Chemical Formula | C₁₈H₁₈O₅ |
| Molecular Weight | 314.33 g/mol |
| Physical State | Yellow needle crystals or powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |
| UV Max Absorption | ~296 nm (characteristic of homoisoflavonoids) |
Structural Distinction
A critical error in literature is the conflation of Ophiopogonanone B with Methylophiopogonanone B . The structural difference lies in the methylation of the A-ring.[2]
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Ophiopogonanone B (C₁₈H₁₈O₅): Contains a free hydroxyl group at the C-6 or C-8 position (depending on isomer nomenclature) and a 4-hydroxybenzyl group.
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Methylophiopogonanone B (C₁₉H₂₀O₅): Contains an additional methyl group (methoxy) on the A-ring or B-ring.
Figure 1: Structural classification distinguishing Ophiopogonanone B from related metabolites.
Biosynthesis & Extraction Methodologies
Biosynthetic Pathway
Ophiopogonanone B is synthesized via the phenylpropanoid pathway. The core skeleton is formed by the condensation of a chalcone precursor followed by a specific cyclization event that incorporates the extra methylene bridge, a hallmark of homoisoflavonoids.
Isolation Protocol (Self-Validating)
The following protocol ensures the separation of Ophiopogonanone B from the more abundant saponins and methylated flavonoids.
Reagents: Ethanol (95%), Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol, Silica Gel (200-300 mesh).
Step-by-Step Workflow:
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Extraction: Pulverize dried O. japonicus tubers. Extract with 95% Ethanol (1:10 w/v) under reflux for 2 hours (x3). Combine and concentrate in vacuo.
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Partitioning: Suspend residue in water.
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Wash with Petroleum Ether (removes lipids/chlorophyll).
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Extract with Ethyl Acetate (Target Fraction: Contains Homoisoflavonoids).
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Discard n-Butanol fraction (Contains Saponins like Ophiopogonin B).
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Chromatography (Silica Gel):
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Load EtOAc fraction onto silica gel column.
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Elute with gradient: CHCl₃:MeOH (100:1 → 10:1).
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Checkpoint: Ophiopogonanone B typically elutes in non-polar fractions (95:5 to 90:10 range), distinct from the more polar glycosides.
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Purification (HPLC/HSCCC): Final purification requires semi-preparative HPLC (C18 column, MeOH:H₂O 60:40 isocratic) to separate Ophiopogonanone B from Methylophiopogonanone B.
Figure 2: Isolation workflow targeting the Ethyl Acetate fraction to segregate homoisoflavonoids from saponins.
Pharmacological Mechanisms[2][5]
While Methylophiopogonanone B is widely cited for antioxidant effects in endothelial cells, Ophiopogonanone B possesses a unique profile centered on cytotoxicity and sensory modulation.
Cytotoxicity (NSCLC & HeLa)
Research indicates Ophiopogonanone B exhibits significant cytotoxic activity against specific cancer cell lines.
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Targets: A549 (Lung Adenocarcinoma), HeLa (Cervical Cancer).
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Potency: IC₅₀ values range from 14.0 to 15.42 μM .
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Mechanism: Induction of cell cycle arrest (G0/G1 phase) and apoptosis.[3] Unlike the saponin Ophiopogonin B, which induces autophagy via PI3K/Akt inhibition, Ophiopogonanone B's cytotoxicity is likely mediated through direct interaction with tubulin or specific kinase inhibition, though the precise molecular target requires further elucidation.
Antitussive Activity (TRPA1 Modulation)
A distinguishing feature of Ophiopogonanone B is its interaction with the TRPA1 (Transient Receptor Potential Ankyrin 1) channel.[1][4]
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Context: O. japonicus is a traditional remedy for cough.[5]
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Mechanism: Molecular docking and surface plasmon resonance (SPR) studies confirm Ophiopogonanone B binds to TRPA1.
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Effect: It acts as an antagonist or modulator, reducing the sensory nerve excitation responsible for the cough reflex. This provides a mechanistic basis for its use in treating Mycoplasma pneumoniae-associated cough.
Figure 3: Dual pharmacological pathways of Ophiopogonanone B: Cytotoxicity and TRPA1 modulation.
Analytical Characterization
To ensure scientific integrity, Ophiopogonanone B must be validated using high-resolution analytical techniques.
HPLC-DAD Parameters
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Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 μm).
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Mobile Phase: Acetonitrile (A) : 0.1% Formic Acid in Water (B).
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Gradient: 30-40% A (0-15 min) → 40-60% A (15-40 min).
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Flow Rate: 1.0 mL/min.[6]
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Detection: 296 nm.
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Retention Time: Ophiopogonanone B typically elutes before Methylophiopogonanone B due to the lack of the methyl group (higher polarity).
Mass Spectrometry (ESI-MS)
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Ionization: ESI (Positive/Negative mode).[3]
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Key Ions:
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[M+H]⁺: m/z 315.3
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[M-H]⁻: m/z 313.3
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Fragmentation often yields characteristic cleavage of the C-ring.
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Future Outlook & Drug Development
Ophiopogonanone B represents a scaffold for "dual-function" therapeutics:
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Oncology: Optimization of the homoisoflavonoid core to improve IC₅₀ values (< 1 μM) for NSCLC treatment.
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Pulmonary Medicine: Development of non-narcotic antitussives targeting TRPA1, avoiding the side effects of central nervous system suppressants.
Caution: Researchers must rigorously check purity to ensure observed effects are not due to contamination with the highly active saponin Ophiopogonin B or the antioxidant Methylophiopogonanone B.
References
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Chemical Identification & Cytotoxicity: Wang, K. W., et al. (2011).[7] "Novel steroidal saponins from Liriope graminifolia (Linn.) Baker with anti-tumor activities."[8] Carbohydrate Research. (Note: Discusses (Rac)-Ophiopogonanone B cytotoxicity against HeLa).
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TRPA1 Modulation: Research on Qinbai preparation and Ophiopogon constituents identifying Ophiopogonanone B as a TRPA1 ligand for cough suppression. ResearchGate/PubMed.
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Extraction & Class Properties: BenchChem Application Notes on Homoisoflavonoids. "Ophiopogonanone B Chemical Structure and Properties."
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Distinction from Methyl-Analog: Wang, L., et al. (2019). "Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis..."[9] Molecular Medicine Reports. (Provided for contrast; confirms MO-B properties).
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General Homoisoflavonoid Analysis: "Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus." Molecules.
Sources
- 1. Ophiopogonanone B | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. brieflands.com [brieflands.com]
- 7. CAS 17306-46-6 | Rhoifolin [phytopurify.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
